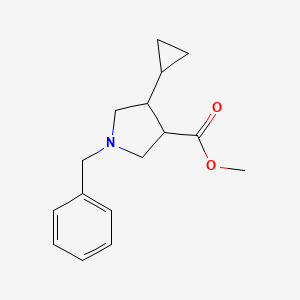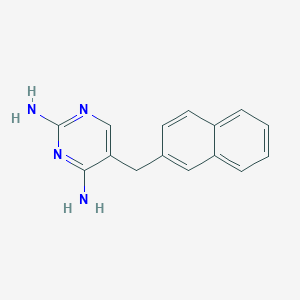![molecular formula C18H26OSi B8621479 trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane](/img/structure/B8621479.png)
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trimethylsilanylethynyl group attached to a chroman ring, which is further substituted with tetramethyl groups. The compound’s distinct structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane typically involves multiple steps, starting with the preparation of the chroman ring followed by the introduction of the trimethylsilanylethynyl group. One common method involves the reaction of 2,2,4,4-tetramethyl chroman with trimethylsilylacetylene in the presence of a suitable catalyst, such as palladium or copper, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The trimethylsilanylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated chroman derivatives, while substitution reactions can produce a variety of functionalized chroman compounds.
科学研究应用
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of high-performance polymers and as an additive in specialty chemicals.
作用机制
The mechanism by which trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trimethylsilanylethynyl group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: Known for its use in organic synthesis and as a precursor for various chemical reactions.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used in the production of high-performance plastics and polymers.
8-Hydroxy-6-trimethylsilanylethynyl-2,2,4,4-tetramethyl chroman: A closely related compound with similar structural features and applications.
Uniqueness
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane stands out due to its unique combination of a chroman ring with a trimethylsilanylethynyl group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.
属性
分子式 |
C18H26OSi |
|---|---|
分子量 |
286.5 g/mol |
IUPAC 名称 |
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane |
InChI |
InChI=1S/C18H26OSi/c1-17(2)13-18(3,4)19-16-9-8-14(12-15(16)17)10-11-20(5,6)7/h8-9,12H,13H2,1-7H3 |
InChI 键 |
KLSHKWXXHAGUAA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(OC2=C1C=C(C=C2)C#C[Si](C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-N-(3-fluorophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8621449.png)
![Imidazo[4,5,1-jk][1]benzazepin-2(1H)-one, 6-amino-4,5,6,7-tetrahydro-7-hydroxy-](/img/structure/B8621450.png)
![4-[(3-Fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B8621458.png)



![N-cyclohexyl-4-[(4-fluorophenoxy)methyl]cyclohexan-1-amine](/img/structure/B8621503.png)

